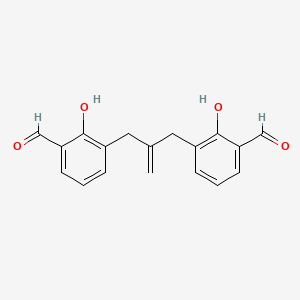
Benzaldehyde, 3,3'-(2-methylene-1,3-propanediyl)bis[2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- is a complex organic compound characterized by its unique structure, which includes benzaldehyde groups connected through a 2-methylene-1,3-propanediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- typically involves the reaction of benzaldehyde derivatives with appropriate linking agents under controlled conditions. One common method includes the use of (2-methylene-1,3-propanediyl)bis[trichlorosilane] as a precursor . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- exerts its effects involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzaldehyde, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis-
- (2-Methylene-1,3-propanediyl)bis[trichlorosilane]
Uniqueness
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- is unique due to its specific structural features, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
324541-89-1 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
3-[2-[(3-formyl-2-hydroxyphenyl)methyl]prop-2-enyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C18H16O4/c1-12(8-13-4-2-6-15(10-19)17(13)21)9-14-5-3-7-16(11-20)18(14)22/h2-7,10-11,21-22H,1,8-9H2 |
InChI-Schlüssel |
YOEPKJJOBXAWMV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC1=C(C(=CC=C1)C=O)O)CC2=C(C(=CC=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


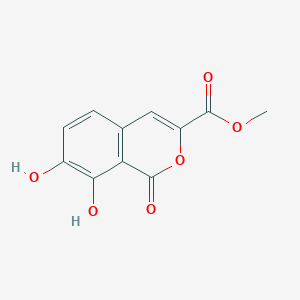

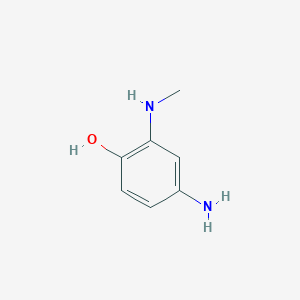
![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
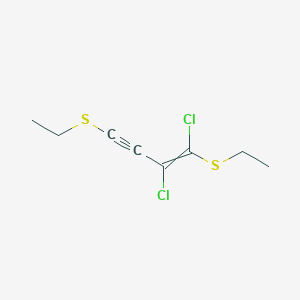
![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)
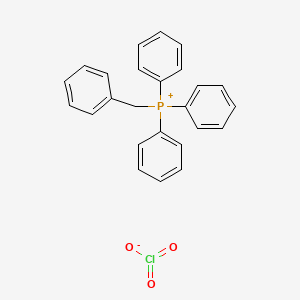
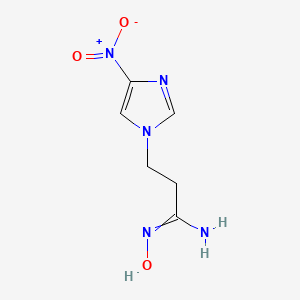
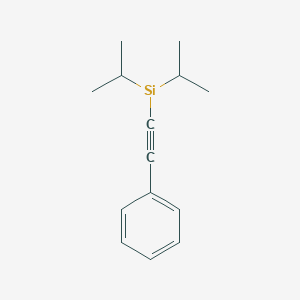

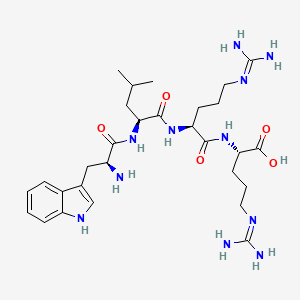
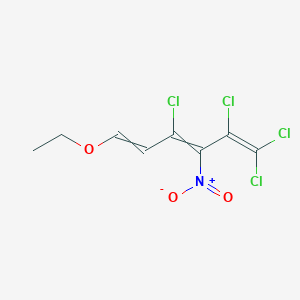
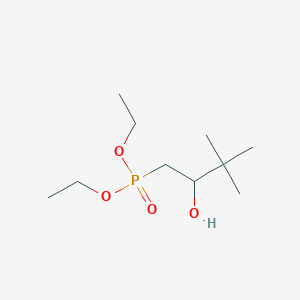
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
